(3R)-3-methoxycarbonyl-5-methylhexanoic acid
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Overview
Description
®-2-isobutylsuccinic acid-1-methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral center, which gives it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-isobutylsuccinic acid-1-methyl ester typically involves the esterification of ®-2-isobutylsuccinic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(R)-2-isobutylsuccinic acid+methanolH2SO4(R)-2-isobutylsuccinic acid-1-methyl ester+water
Industrial Production Methods
In an industrial setting, the production of ®-2-isobutylsuccinic acid-1-methyl ester can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances safety and reduces the environmental impact of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-isobutylsuccinic acid-1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-isobutylsuccinic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products Formed
Hydrolysis: ®-2-isobutylsuccinic acid and methanol.
Reduction: ®-2-isobutylsuccinic acid-1-methyl alcohol.
Substitution: Depending on the nucleophile, products such as amides or ethers can be formed.
Scientific Research Applications
®-2-isobutylsuccinic acid-1-methyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ®-2-isobutylsuccinic acid-1-methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active ®-2-isobutylsuccinic acid, which can then participate in various biochemical pathways. The chiral center of the compound plays a crucial role in its interaction with enzymes, leading to stereospecific effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-isobutylsuccinic acid-1-methyl ester: The enantiomer of the compound, with different stereochemical properties.
2-isobutylsuccinic acid-1-ethyl ester: A similar ester with an ethyl group instead of a methyl group.
2-isobutylsuccinic acid-1-propyl ester: Another similar ester with a propyl group.
Uniqueness
®-2-isobutylsuccinic acid-1-methyl ester is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral center allows for enantioselective interactions with biological molecules, making it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3R)-3-methoxycarbonyl-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNNFMRCMKGYHA-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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